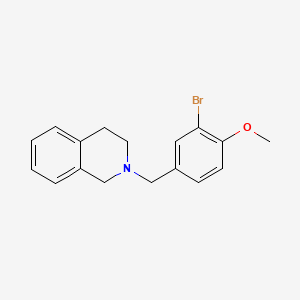![molecular formula C15H27NO2S B5639139 {3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol](/img/structure/B5639139.png)
{3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves condensation reactions, where two or more molecules combine, resulting in the formation of a larger molecule along with the elimination of a smaller molecule, such as water. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrates a typical approach involving the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, utilizing methylene dichloromethane as a solvent and triethylamine as a base (Girish et al., 2008). Such methodologies are crucial for constructing piperidinyl-methanol derivatives, which can be relevant to the synthesis of the compound of interest.
Molecular Structure Analysis
Molecular structure determination often relies on spectroscopic techniques and X-ray crystallography. The detailed crystal structure of related compounds, such as [1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol], provides insights into the spatial arrangement of atoms and the conformation of the molecular framework, revealing a monoclinic space group with specific cell parameters and a chair conformation of the piperidine ring (Benakaprasad et al., 2007). This information is vital for understanding the structural characteristics of similar compounds.
Chemical Reactions and Properties
The chemical reactivity of compounds is influenced by their molecular structure. For instance, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes showcase how structural elements can enable catalytic activities, such as the oxidative cyclization of alkenols (Dönges et al., 2014). Understanding the reactivity patterns of such complexes can shed light on potential chemical behaviors of the target compound.
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline structure, are crucial for its practical application. These properties are often determined through experimental studies, such as thermogravimetric analysis, which provides insights into the thermal stability of compounds. For example, the thermal, optical, etching, and structural studies of specific organosulfur compounds offer a comprehensive view of their stability and behavior under various conditions (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, are foundational to understanding a compound's potential applications and safety considerations. Studies on similar compounds, such as the reactions of piperidine with nitroaryl phenyl ethers in methanol, elucidate mechanisms of aromatic nucleophilic substitution reactions in protic solvents, which could be relevant to the target molecule's behavior (Emokpae et al., 1990).
Eigenschaften
IUPAC Name |
1-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2S/c1-13(2)5-8-15(12-17)7-4-9-16(11-15)14(18)6-10-19-3/h5,17H,4,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYODQLGUJSDGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)C(=O)CCSC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(3-Methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)
![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639110.png)
![ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)

![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)
![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)
![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)

![N-[(2-aminopyridin-3-yl)methyl]-4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5639164.png)
![2-(3-bromophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5639169.png)